molecular formula C17H20ClN B2533471 (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride CAS No. 2219373-81-4

(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B2533471
CAS No.: 2219373-81-4
M. Wt: 273.8
InChI Key: AOZZOYLZEFFBAK-UHFFFAOYSA-N
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Description

(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a synthetic amine derivative characterized by a cyclopropane ring substituted with a 2-methylphenyl group and a 2-phenyl group. Its molecular formula is C₁₇H₁₈ClN (calculated based on structural analogs), with a molar mass of approximately 271.8 g/mol.

Properties

IUPAC Name

(2-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-12-7-5-6-10-14(12)17(18)16-11-15(16)13-8-3-2-4-9-13;/h2-10,15-17H,11,18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZZOYLZEFFBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CC2C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride typically involves the reaction of 2-methylphenyl and 2-phenylcyclopropylmethanamine. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
(2-Methylphenyl)(2-phenylcyclopropyl)methanamine HCl C₁₇H₁₈ClN ~271.8 2-Methylphenyl, 2-Phenylcyclopropyl Not Provided
Ortetamine HCl (1-(2-Methylphenyl)-2-propylamine HCl) C₁₀H₁₆ClN ~185.7 2-Methylphenyl, Propylamine Not Provided
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine HCl C₁₂H₁₈ClN 211.73 2,2-Dimethylcyclopropyl, Phenyl 2060000-69-1
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl C₁₀H₁₃ClFN 201.67 Cyclopropyl, 2-Fluorophenyl 844470-82-2
(2-2-Difluorocyclopropyl)methanamine HCl C₄H₈ClF₂N 143.56 2,2-Difluorocyclopropyl 75480932
Key Observations:
  • Rigidity vs. Flexibility : The cyclopropane ring in the target compound and analogs (e.g., ) imposes rigidity, contrasting with Ortetamine HCl’s flexible propylamine chain . This rigidity may enhance binding to sterospecific targets like neurotransmitter receptors.
  • Aromatic Interactions : The dual aromatic groups (2-methylphenyl and 2-phenyl) in the target compound may enable stronger π-π interactions compared to single-aromatic analogs (e.g., ).

Pharmacological and Regulatory Considerations

  • Ortetamine HCl : A controlled substance with stimulant properties due to its phenethylamine backbone . The target compound’s cyclopropane substitution may reduce metabolic degradation compared to Ortetamine’s flexible chain, though regulatory scrutiny is likely for both.
  • Cyclopropane-Containing Analogs : Compounds like (2,2-Dimethyl-1-phenylcyclopropyl)methanamine HCl (211.73 g/mol) are explored for CNS applications but face challenges in solubility due to higher hydrophobicity . The target compound’s larger size (~271.8 g/mol) may exacerbate this issue.

Biological Activity

(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride, often referred to as a derivative of 2-phenylcyclopropylmethylamine (PCPMA), is a compound of significant interest in pharmacological research. Its structural features suggest potential interactions with various biological targets, particularly within the central nervous system. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by a cyclopropyl ring attached to a phenyl group, with a methyl group on the adjacent phenyl ring. The presence of the hydrochloride salt form enhances its solubility and bioavailability.

Receptor Interaction

Research indicates that this compound exhibits selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neurological processes, including mood regulation and appetite control.

  • Selectivity and Potency :
    • The compound has shown an effective binding affinity for the 5-HT2C receptor with an EC50 value of approximately 23 nM, indicating high potency in activating this receptor without significant β-arrestin recruitment, which is often associated with adverse effects .
  • Functional Selectivity :
    • Studies have demonstrated that this compound preferentially activates G_q signaling pathways over β-arrestin pathways, which may contribute to its therapeutic profile in treating conditions like depression and anxiety without the side effects typically associated with non-selective serotonergic agents .

Pharmacological Effects

The pharmacological implications of this compound are noteworthy:

  • Antipsychotic-like Activity : In preclinical models, particularly in amphetamine-induced hyperactivity tests, this compound exhibited significant antipsychotic-like effects. This suggests potential utility in treating schizophrenia and related disorders .
  • Neurotransmitter Modulation : The compound's interaction with serotonin receptors indicates a role in modulating neurotransmitter release, which can affect mood and behavior positively.

Study 1: Antipsychotic Activity

In a study assessing the antipsychotic potential of various N-substituted 2-phenylcyclopropylmethylamines, this compound was highlighted for its ability to reduce hyperactivity in animal models. The findings suggest that compounds with similar structures could be developed as novel antipsychotics .

Study 2: Serotonin Receptor Selectivity

A comparative analysis of various derivatives revealed that modifications on the cyclopropyl ring significantly influenced receptor selectivity and efficacy. The specific substitution patterns led to enhanced binding at the 5-HT2C receptor while minimizing off-target effects on other serotonin receptors .

Data Tables

Compound Receptor EC50 (nM) Selectivity Effect
(2-Methylphenyl)(2-phenylcyclopropyl)methanamine HCl5-HT2C23HighAntipsychotic-like
N-benzyl derivative5-HT2C24Fully selective over 5-HT2BModerate

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